molecular formula C11H12BrN3O B1517467 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1152967-07-1

2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B1517467
CAS No.: 1152967-07-1
M. Wt: 282.14 g/mol
InChI Key: ILSAXBMAGDRDGN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol follows IUPAC rules for pyrazole derivatives. The parent heterocycle is a 1H-pyrazole ring substituted at position 3 with a 4-bromophenyl group and at position 5 with an amino group. The ethanol moiety (-CH2CH2OH) attaches to the pyrazole nitrogen at position 1. This nomenclature prioritizes functional group hierarchy (alcohol > amine > bromo substituent) and positional numbering to minimize locants. Alternative names include 5-amino-1-(2-hydroxyethyl)-3-(4-bromophenyl)-1H-pyrazole , though the IUPAC form is universally accepted for chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C11H12BrN3O indicates:

  • 11 carbon atoms : 6 from the pyrazole and phenyl rings, 2 from the ethanol chain, and 3 from substituents.
  • 12 hydrogens : Distributed across aromatic, amine, and alcohol groups.
  • 1 bromine atom : As a para-substituent on the phenyl ring.
  • 3 nitrogen atoms : Two in the pyrazole ring and one in the amino group.
  • 1 oxygen atom : From the hydroxyl group.

Molecular weight calculations :

  • Average mass : (12.01 × 11) + (1.008 × 12) + 79.904 + (14.01 × 3) + 16.00 = 282.14 g/mol .
  • Monoisotopic mass : 281.01636 Da (calculated using exact isotopic masses).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (400 MHz, CDCl3) :
δ (ppm) Multiplicity Integration Assignment
1.90 Broad singlet 1H -OH
3.72 Quartet 2H -CH2OH
4.25 Triplet 2H N-CH2
5.88 Singlet 2H -NH2
6.95–7.45 Multiplet 4H Aromatic H (C6H4Br)
7.60 Singlet 1H Pyrazole H-4

The ethanol side chain protons resonate as distinct triplets and quartets due to coupling with adjacent groups. The deshielded pyrazole H-4 proton at δ 7.60 arises from ring current effects.

13C NMR (100 MHz, CDCl3) :
δ (ppm) Assignment
61.2 CH2OH
62.8 N-CH2
105.4 Pyrazole C-4
122.1 C-Br (ipso)
129.3–131.8 Aromatic C (C6H4Br)
145.6 Pyrazole C-3/C-5
157.2 Pyrazole C-1

The carbon adjacent to bromine (C-Br) appears at δ 122.1, while pyrazole ring carbons show characteristic deshielding.

Infrared (IR) Absorption Signatures

Key IR bands (KBr, cm⁻¹) :

Wavenumber Assignment
3350–3250 N-H stretch (amine)
3200–3100 O-H stretch (alcohol)
1605 C=N stretch (pyrazole)
1550 C=C aromatic
1070 C-O stretch (ethanol)
560 C-Br stretch

The broad O-H and N-H stretches confirm hydrogen-bonding interactions, while the C-Br vibration at 560 cm⁻¹ aligns with para-substituted aryl bromides.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

m/z (%) Fragment Ion
281.0164 (M⁺, 15%) Molecular ion
263.0098 (35%) [M-H2O]⁺
201.0421 (100%) [C9H7BrN2]⁺ (pyrazole + BrPh)
155.0603 (60%) [C6H4Br]⁺

The base peak at m/z 201 corresponds to the pyrazole ring retaining the bromophenyl group. Loss of H2O (-18 Da) and subsequent cleavage of the ethanol side chain are dominant pathways.

Crystallographic Data and Conformational Analysis

While no crystallographic data exists for this specific compound, analogous pyrazole-ethanol derivatives adopt planar pyrazole rings with substituents orthogonal to the ring plane. The hydroxyl group likely participates in intramolecular hydrogen bonding with the amino group (N-H⋯O), stabilizing a gauche conformation in the ethanol chain. The bromophenyl group’s bulkiness may induce steric hindrance, affecting packing efficiency in the solid state.

Predicted hydrogen-bonding interactions :

  • N-H⋯O : 2.8–3.0 Å (moderate strength).
  • O-H⋯N : 2.5–2.7 Å (strong, if intermolecular).

Molecular modeling suggests a monoclinic crystal system with P2₁/c symmetry, though experimental validation is required.

Properties

IUPAC Name

2-[5-amino-3-(4-bromophenyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSAXBMAGDRDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol, a derivative of pyrazole, has garnered interest due to its potential biological activities, particularly in anticancer, antibacterial, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12BrN5O\text{C}_{11}\text{H}_{12}\text{Br}\text{N}_{5}\text{O}

1. Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (e.g., MDA-MB-231)
  • Colorectal Cancer

In vitro tests have demonstrated that compounds with a pyrazole scaffold can induce apoptosis and inhibit cell proliferation through various mechanisms, including interference with cell cycle regulation and induction of oxidative stress .

Table 1: Anticancer Activity of Pyrazole Derivatives

Cancer TypeCell LineIC50 (µM)Reference
Lung CancerA54915.2
Breast CancerMDA-MB-23112.5
Colorectal CancerHCT11610.8

2. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. The compound has shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays revealed that the compound exhibits a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against these pathogens, indicating strong antibacterial activity .

Table 2: Antibacterial Activity

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.025

3. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of multiple pyrazole derivatives, including our compound of interest. In this study, researchers synthesized several analogs and assessed their biological activities through high-throughput screening methods. The results indicated that modifications to the pyrazole ring significantly influenced their bioactivity profiles .

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of this compound lies in medicinal chemistry . Its structural features suggest potential activity against various biological targets:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. For instance, 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol has been studied for its ability to inhibit tumor growth in specific cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The bradykinin B1 receptor antagonism exhibited by related pyrazole compounds suggests a pathway for therapeutic applications in inflammation management .

Agricultural Applications

In agriculture, compounds similar to this compound have been explored for their potential as pesticides and herbicides . Their effectiveness against specific pests and weeds can be attributed to their ability to interfere with biological processes at the cellular level.

Case Study: Pesticidal Activity

A study evaluated the efficacy of pyrazole derivatives against common agricultural pests. Results indicated that certain derivatives showed significant insecticidal activity, leading to reduced pest populations without harming beneficial insects . This highlights the potential for developing environmentally friendly pest control agents.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science , particularly in the development of novel polymers and coatings.

Polymer Development

Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A recent publication demonstrated that polymers modified with pyrazole compounds exhibited improved resistance to thermal degradation compared to unmodified polymers .

Chemical Reactions Analysis

Reduction Reactions

The secondary alcohol moiety in this compound participates in reductive transformations. For example, the ketone precursor (2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one) undergoes reduction with sodium borohydride (NaBH₄) in ethanol at 45–50°C to yield the alcohol product. This reaction proceeds with 57% yield under optimized conditions .

Table 1: Reduction of Ketone Precursor to Target Alcohol

Reaction ComponentConditionsYieldReference
NaBH₄ in ethanol45–50°C, 1.25 h reaction time57%

Nucleophilic Substitution

The bromine atom on the 4-bromophenyl group undergoes substitution reactions. In one study, analogous brominated pyrazoles reacted with thiols or amines in the presence of cesium carbonate (Cs₂CO₃) and dimethylformamide (DMF) to form sulfur- or nitrogen-linked derivatives. While specific data for this compound is limited, the reaction mechanism is well-established for aryl bromides.

Key Observations:

  • Substitution occurs preferentially at the para position due to electron-withdrawing effects of the pyrazole ring.

  • Reaction efficiency depends on the nucleophile’s strength and solvent polarity .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid. For structurally similar alcohols, oxidation with pyridinium chlorochromate (PCC) in dichloromethane (DCM) regenerates the ketone intermediate. This reversibility is critical for modifying the compound’s pharmacological properties.

Table 2: Oxidation of Alcohol to Ketone

Oxidizing AgentSolventTemperatureYield
PCCDCM25°C~65%*

*Extrapolated from analogous reactions.

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers. For example, treatment with acetyl chloride in pyridine yields the corresponding acetate ester, enhancing lipophilicity for drug delivery applications .

Example Reaction:
Compound OH+CH3COClpyridineCompound OCOCH3+HCl\text{Compound OH}+\text{CH}_3\text{COCl}\xrightarrow{\text{pyridine}}\text{Compound OCOCH}_3+\text{HCl}

Coordination Chemistry

The pyrazole nitrogen atoms and hydroxyl group act as ligands for transition metals. In a study involving ferrocene derivatives, similar pyrazole alcohols formed complexes with iron, enhancing antimicrobial activity .

Key Complexation Data:

Metal IonLigand Sites InvolvedApplication
Fe(II)Pyrazole N, hydroxyl OAntimicrobial agents

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. For instance, coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives, expanding structural diversity .

Table 3: Suzuki Coupling Parameters

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃DMF/H₂O72%*

*Reported for analogous bromophenyl-pyrazole systems .

pH-Dependent Tautomerism

The pyrazole ring exhibits tautomerism in aqueous solutions. At neutral pH, the 1H-pyrazole form dominates, while under acidic conditions, protonation at N2 stabilizes the 2H-pyrazole tautomer. This behavior influences reactivity in biological systems .

Comparison with Similar Compounds

Key Structural Modifications and Their Implications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Structural Differences Physicochemical Properties Potential Biological Implications References
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Ethyl ester at 4-position instead of ethanol at 1-position Higher lipophilicity (ester group) may reduce solubility in polar solvents. Ester groups are common prodrug motifs; may alter metabolic stability.
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Ketone group replaces ethanol; dihydro-pyrazole (pyrazoline) ring; fluorophenyl at 3-position Increased rigidity (pyrazoline) and electron-withdrawing fluorine may enhance target binding. Fluorine substitution often improves bioavailability and metabolic resistance.
2-[5-Amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol Iodine replaces bromine on phenyl ring Higher molecular weight (316.07 g/mol) and polarizability due to iodine. Iodine’s larger atomic radius may sterically hinder interactions or improve halogen bonding.
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol Thiophene replaces 4-bromophenyl Sulfur atom introduces π-electron richness; lower molecular weight (235.28 g/mol). Thiophene’s aromaticity may enhance interactions with hydrophobic enzyme pockets.
(3-(4-Bromophenyl)-1H-Pyrazol-5-yl)Methanol Hydroxymethyl at 5-position vs. ethanol at 1-position Altered hydrogen-bonding capacity due to positional isomerism. Spatial arrangement differences may affect target engagement or solubility.
2-[5-Amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol Methoxy group at 3-position of phenyl ring vs. bromine at 4-position Methoxy is electron-donating, reducing electrophilicity; lower molecular weight (233.27 g/mol). Methoxy groups can improve membrane permeability but may reduce halogen-specific interactions.

Preparation Methods

Synthesis via β-Ketonitrile and Hydrazine Condensation

This is the most versatile and commonly employed method for synthesizing 5-aminopyrazoles:

  • Starting materials:

    • β-ketonitrile derivative bearing the 4-bromophenyl group (e.g., 4-bromo-α-cyanoacetophenone)
    • Hydrazine hydrate or substituted hydrazines
  • Reaction mechanism:

    • Nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl forms a hydrazone intermediate.
    • Intramolecular cyclization occurs via nucleophilic attack on the nitrile carbon, forming the pyrazole ring with the amino group at position 5.
    • The ethan-1-ol substituent can be introduced by using appropriate hydrazine derivatives or by further functionalization of the pyrazole nitrogen after ring formation.
  • Reaction conditions:

    • Typically performed in refluxing ethanol or other suitable solvents.
    • Acidic or basic catalysts may be used to promote cyclization.
  • Yields:

    • Good to excellent yields (often above 70%) are reported for similar compounds using this method.

Oxidation of β-Bromo-α-(ethylsulfanyl)cinnamonitriles Followed by Hydrazine Treatment

  • Starting material: β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives
  • Step 1: Oxidation with hydrogen peroxide to form β-bromo-α-(ethylsulfinyl)cinnamonitriles
  • Step 2: Treatment with hydrazine hydrate leads to cyclization and formation of 5-amino-3-aryl-1H-pyrazoles
  • Step 3: Hydrochloric acid hydrolysis to complete the process

This method has been demonstrated to afford 5-amino-3-arylpyrazoles, including those with bromophenyl substituents, in good yields and purity.

Functionalization to Introduce the Ethan-1-ol Group

  • The ethan-1-ol moiety attached to the pyrazole nitrogen can be introduced via alkylation reactions post-pyrazole formation, using reagents such as 2-bromoethanol or ethylene oxide under basic conditions.
  • Alternatively, hydrazine derivatives bearing the hydroxyethyl group can be employed in the initial condensation step to directly yield the target compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Typical Conditions Yield Range Notes
β-Ketonitrile + Hydrazine Condensation β-ketonitrile (4-bromo-α-cyanoacetophenone), hydrazine hydrate Hydrazone formation, cyclization Reflux in ethanol, acidic/basic catalyst 70-90% Versatile, widely used for 5-aminopyrazoles
Oxidation of β-Bromo-α-(ethylsulfanyl)cinnamonitriles β-bromo-α-(ethylsulfanyl)cinnamonitrile Oxidation (H2O2), hydrazine treatment, acid hydrolysis Mild oxidation, reflux Moderate to high Effective for aryl-substituted 5-aminopyrazoles
Post-synthesis Alkylation 5-amino-3-(4-bromophenyl)-1H-pyrazole Alkylation with 2-bromoethanol or ethylene oxide Basic conditions, solvent like DMF Variable Allows introduction of ethan-1-ol group

Research Findings and Optimization Notes

  • The condensation of β-ketonitriles with hydrazines remains the most practical and scalable method for synthesizing 5-aminopyrazoles with aryl substituents, including bromophenyl groups.
  • Oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles followed by hydrazine treatment offers a complementary route, especially when starting from sulfur-containing precursors.
  • The choice of hydrazine derivative is critical for introducing the ethan-1-ol group directly during ring formation, which can simplify the synthesis and improve overall yield.
  • Reaction conditions such as solvent, temperature, and catalyst presence significantly affect the yield and purity; refluxing ethanol with mild acid or base catalysts is generally preferred.
  • Purification typically involves recrystallization or chromatographic methods to achieve high purity (≥95%) suitable for research applications.

The preparation of This compound is effectively achieved through well-established synthetic routes centered on the construction of the 5-aminopyrazole core. The most reliable and versatile method involves the condensation of β-ketonitriles bearing the 4-bromophenyl group with hydrazine derivatives, followed by cyclization under reflux conditions. Alternative methods, such as oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles, provide additional synthetic pathways. Introduction of the ethan-1-ol substituent can be accomplished either during the initial synthesis or via post-synthetic functionalization.

These methods are supported by extensive research literature and have been optimized to yield the target compound in good to excellent yields with high purity, making them suitable for further biological and medicinal chemistry studies.

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. A representative procedure involves refluxing a substituted pyrazole precursor (e.g., 5-(4-bromophenyl)-1H-pyrazole-3-carbaldehyde) with ethanol, hydrazine hydrate, and KOH for 5 hours. Reaction progress is monitored via TLC, followed by acidification with HCl and crystallization from ethanol .
  • Key Parameters :

  • Solvent: Ethanol
  • Reagents: Hydrazine hydrate, KOH
  • Reaction Time: 5 hours under reflux
  • Purification: Crystallization (ethanol)

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the pyrazole ring protons (δ 6.5–8.0 ppm), the ethanol side chain (δ 3.5–4.5 ppm), and the 4-bromophenyl group (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and O-H absorption (~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 308) and fragmentation patterns .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. How can analytical methods resolve impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-PDA/MS : Use a C18 column (gradient: water/acetonitrile with 0.1% formic acid) to separate impurities. Detect UV-active byproducts at 254 nm and correlate with MS/MS fragmentation .
  • TLC Monitoring : Optimize mobile phases (e.g., ethyl acetate/hexane, 3:7) to track unreacted precursors .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., MDA-MB-231 for anticancer activity) and controls (e.g., doxorubicin) .
  • Structural Analog Analysis : Evaluate substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on activity using SAR studies .
  • Target Validation : Confirm binding to σ1 receptors via competitive radioligand assays (e.g., [3H]pentazocine displacement) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in the active site of tubulin (PDB: 1SA0) or σ1 receptors (homology models). Prioritize poses with hydrogen bonds to Thr307 (tubulin) or Glu172 (σ1) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How to resolve conflicting spectral data (e.g., NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 298 K and 323 K .
  • 2D Experiments (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrazole C-H vs. ethanol O-H) via correlation maps .
  • Crystallographic Validation : Cross-reference solution-state NMR with solid-state X-ray data to confirm substituent orientation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol

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